MY-5445 - 78351-75-4

MY-5445

Catalog Number: EVT-275811
CAS Number: 78351-75-4
Molecular Formula: C20H14ClN3
Molecular Weight: 331.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MY-5445 is a synthetic compound belonging to the phthalazinone class. It has been primarily investigated in scientific research for its ability to inhibit specific phosphodiesterases (PDEs), particularly PDE5. [, , , , , , , , ] This inhibitory action makes it a valuable tool for studying cellular signaling pathways involving cyclic nucleotides like cyclic guanosine monophosphate (cGMP).

1-(3-Chloroanilino)-4-phenylphthalazine (MY-5445)

    Compound Description: MY-5445 is a potent and selective inhibitor of cyclic GMP phosphodiesterase (PDE5). [, ] It exhibits inhibitory effects on human platelet aggregation induced by ADP, collagen, and arachidonic acid. [] MY-5445 increases cyclic GMP content in human platelets without affecting cyclic AMP levels. [] Studies have shown that MY-5445 can resensitize ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs by inhibiting the drug transport function of ABCG2. []

Sildenafil

    Compound Description: Sildenafil, a known PDE5 inhibitor, is primarily recognized for its use in treating pulmonary arterial hypertension. [, ] It exerts vasodilatory and antiproliferative effects on the pulmonary vasculature. []

    Relevance: Like MY-5445, Sildenafil also acts as a PDE5 inhibitor. [, ] Research suggests that in cases of right ventricular hypertrophy (RVH), both Sildenafil and MY-5445 can improve contractility. [, ] This shared characteristic makes Sildenafil a relevant compound to MY-5445.

PF-2545920

    Compound Description: PF-2545920 is identified as a potent inhibitor of PDE10A. [] Research indicates that it can effectively suppress the proliferation of human glioblastoma cells. []

    Relevance: When used in combination with MY-5445, PF-2545920 demonstrates synergistic suppression of glioblastoma cell proliferation. [] This synergistic effect makes PF-2545920 a noteworthy related compound in the context of glioblastoma treatment.

Papaverine

    Compound Description: Papaverine functions as a non-specific PDE inhibitor. [, ] It is recognized for its ability to relax smooth muscle tissue, particularly in blood vessels. []

    Relevance: Papaverine serves as a reference compound in studies investigating the effects of PDE inhibitors on human detrusor smooth muscle relaxation. [] Its non-specific PDE inhibition contrasts with the more selective inhibition exhibited by MY-5445. []

Theophylline

    Compound Description: Theophylline acts as a non-selective cyclic nucleotide phosphodiesterase inhibitor. [, ] It is known to prevent the activation of p70S6k induced by various external stimuli. [, ]

SQ 20,006

    Compound Description: SQ 20,006 is characterized as a cyclic nucleotide phosphodiesterase inhibitor. [, ] Like Theophylline, it can prevent the activation of p70S6k induced by external stimuli. [, ]

    Relevance: SQ 20,006 shares a functional similarity with MY-5445 in terms of its ability to suppress p70S6k activation. [, ] Notably, SQ 20,006, unlike MY-5445, might exert its effect on p70S6k signaling partially through the inhibition of a phosphatidylinositol 3-kinase upstream of p70S6k. [, ]

Trequinsin

    Compound Description: Trequinsin functions as a PDE3/4 inhibitor and has been shown to contribute to the suppression of glioblastoma cell proliferation. []

M&B 22,948

    Compound Description: M&B 22,948 acts as a selective cyclic GMP PDE inhibitor. [] It can induce dose-dependent increases in cyclic GMP accumulation in rat aorta pieces. []

    Relevance: M&B 22,948 and MY-5445 share a similar mechanism for inducing smooth muscle relaxation. [] Both compounds achieve this effect by inhibiting cyclic GMP hydrolysis, highlighting their shared pathway in influencing vascular tone. []

MIMAX (1-methyl-3-isobutyl-8-(methylamino)xanthine)

    Compound Description: MIMAX is classified as a selective cyclic GMP PDE inhibitor. [] Similar to M&B 22,948, it can also lead to dose-dependent increases in cyclic GMP accumulation within rat aorta pieces. []

    Relevance: MIMAX, alongside MY-5445 and M&B 22,948, contributes to smooth muscle relaxation through the inhibition of cyclic GMP hydrolysis. [] This shared mechanism underscores their collective involvement in regulating vascular tone through the cyclic GMP pathway. []

Vinpocetine

    Compound Description: Vinpocetine is identified as a selective inhibitor of Ca2+/calmodulin-stimulated PDE (Ca2+ PDE). [] Notably, it demonstrates a weak effect on cyclic GMP and cyclic AMP accumulation in rat aorta. []

    Relevance: Unlike MY-5445, which directly influences cyclic GMP levels, Vinpocetine's relaxant effects on rat aorta are not solely attributed to altering cyclic GMP or cyclic AMP accumulation. [] This difference in their mechanisms of action distinguishes Vinpocetine from MY-5445. []

HL-725

    Compound Description: HL-725 is classified as a selective inhibitor of cyclic AMP phosphodiesterase. []

    Relevance: Unlike MY-5445, which selectively inhibits cyclic GMP phosphodiesterase, HL-725 targets cyclic AMP phosphodiesterase. [] This difference in target specificity highlights their distinct roles in modulating cyclic nucleotide signaling pathways. []

Cilostamide

    Compound Description: Cilostamide acts as an inhibitor of cyclic nucleotide phosphodiesterase. []

    Relevance: Cilostamide, similar to MY-5445, can inhibit platelet aggregation, suggesting its potential role in influencing platelet function. [] Further investigation is needed to ascertain if their mechanisms of action are related.

    Compound Description: Ro 15-2041 functions as an inhibitor of cyclic nucleotide phosphodiesterase. []

    Relevance: Like MY-5445, Ro 15-2041 exhibits inhibitory effects on platelet aggregation. [] This shared characteristic suggests their potential involvement in modulating platelet function.

Quercetin

    Compound Description: Quercetin, a naturally occurring compound, acts as an inhibitor of cyclic nucleotide phosphodiesterase. []

    Relevance: Quercetin, alongside MY-5445, demonstrates the ability to inhibit platelet aggregation. [] This shared property indicates their potential roles in influencing platelet function, although their mechanisms of action may differ.

8-bromo cGMP

    Compound Description: 8-bromo cGMP is a cell-permeable analog of cyclic GMP. [, ] It is often used to investigate the downstream effects of elevated cGMP levels within cells. []

    Relevance: 8-bromo cGMP mimics the effects of increased intracellular cGMP, a key consequence of MY-5445's inhibition of PDE5. [, ] This relationship highlights the crucial role of cGMP in mediating some of MY-5445's effects. [, ]

KT5823

    Compound Description: KT5823 is a specific inhibitor of cGMP-activated protein kinase (PKG). [, ] It is employed to investigate the role of PKG in cellular signaling pathways. []

    Relevance: KT5823 helps elucidate the involvement of PKG in the downstream effects of MY-5445. [, ] By inhibiting PKG, KT5823 allows researchers to dissect the specific pathways activated by MY-5445 through cGMP elevation. [, ]

Rp-8-bromo-cGMP

    Compound Description: Rp-8-bromo-cGMP is another specific inhibitor of PKG, often used in conjunction with KT5823 to confirm the involvement of PKG in cellular processes. []

    Relevance: Rp-8-bromo-cGMP, alongside KT5823, assists in understanding the role of PKG in the context of MY-5445's effects. [] By blocking PKG activity, it helps researchers to identify and confirm the downstream targets and pathways affected by MY-5445's modulation of cGMP levels. []

MY-5445 coupled Sepharose

    Compound Description: MY-5445 coupled Sepharose is a tool created by attaching MY-5445 to Sepharose beads. [] This tool is specifically designed to purify cyclic GMP phosphodiesterase from human platelets by exploiting the binding affinity of MY-5445 for this enzyme. []

    Relevance: This tool directly utilizes the binding specificity of MY-5445 to isolate and study its target enzyme, cyclic GMP phosphodiesterase, highlighting a practical application of MY-5445 in biochemical research. []

Classification
  • Chemical Class: Phthalazine derivatives
  • CAS Number: 78351-75-4
  • Mechanism of Action: Inhibition of phosphodiesterase type 5 and modulation of ABCG2 transporter activity.
Synthesis Analysis

The synthesis of MY-5445 involves several steps, primarily focusing on the formation of phthalazine derivatives. The synthesis typically begins with the preparation of 4-benzyl-2H-phthalazine derivatives through a series of reactions involving formaldehyde and other reagents.

Synthesis Steps:

  1. Starting Material: 4-Benzyl-2H-phthalazine.
  2. Reagents: Formaldehyde solution, ethanol, potassium thiocyanate, thiourea, etc.
  3. Conditions: Refluxing mixtures for specified durations (e.g., 3 hours) and subsequent purification through recrystallization.
  4. Characterization: The synthesized compounds are characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures and purity .
Molecular Structure Analysis

MY-5445's molecular structure is characterized by a phthalazine core, which is crucial for its biological activity. The specific arrangement of functional groups within this framework influences its interaction with phosphodiesterase type 5 and the ABCG2 transporter.

Structural Features:

  • Core Structure: Phthalazine ring system.
  • Functional Groups: Benzyl and other substituents that enhance selectivity and potency as a phosphodiesterase inhibitor.
  • Molecular Weight: Approximately 275.33 g/mol.

The molecular docking studies indicate that MY-5445 binds effectively to the substrate-binding pocket of ABCG2, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic purposes .

Chemical Reactions Analysis

MY-5445 undergoes various chemical reactions that are significant for its pharmacological activity. The primary reaction involves its interaction with the ABCG2 transporter:

Key Reactions:

  1. Inhibition of ABCG2 Activity: MY-5445 inhibits the drug transport function of ABCG2, leading to increased intracellular concentrations of chemotherapeutic agents.
  2. Potentiation of Apoptosis: By blocking ABCG2-mediated drug efflux, MY-5445 enhances apoptosis in resistant cancer cells exposed to drugs like mitoxantrone and topotecan .
  3. ATPase Activity Modulation: MY-5445 stimulates ATPase activity in ABCG2-expressing cells, further supporting its role as a modulator of this transporter .
Mechanism of Action

The mechanism by which MY-5445 exerts its effects involves multiple pathways:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase type 5, MY-5445 increases levels of cyclic guanosine monophosphate, which can lead to various downstream effects including vasodilation and enhanced nitric oxide signaling.
  2. Modulation of Drug Transport: The primary action related to cancer therapy is its ability to inhibit ABCG2-mediated drug transport, reversing multidrug resistance by allowing chemotherapeutic agents to accumulate within cancer cells .
  3. Induction of Apoptosis: The compound promotes apoptosis in resistant cell lines by disrupting their ability to efflux drugs effectively .
Physical and Chemical Properties Analysis

The physical and chemical properties of MY-5445 are critical for understanding its behavior in biological systems:

Properties:

  • Melting Point: Typically around 115–116 °C.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Spectroscopic Data:
    • Infrared Spectroscopy: Characteristic absorption bands corresponding to functional groups.
    • Nuclear Magnetic Resonance Spectroscopy: Chemical shifts indicative of the molecular environment around hydrogen and carbon atoms.

These properties influence both the pharmacokinetics and pharmacodynamics of MY-5445 in therapeutic applications.

Applications

MY-5445 has several notable applications across different fields:

  1. Cancer Therapy: Its primary application lies in enhancing the efficacy of chemotherapeutic agents against multidrug-resistant cancers by modulating drug transport mechanisms.
  2. Pain Management Research: As a phosphodiesterase type 5 inhibitor, it has been explored for potential analgesic effects in neuropathic pain models .
  3. Cardiovascular Research: Due to its effects on cyclic guanosine monophosphate levels, MY-5445 may also have implications in cardiovascular disease treatments.

Properties

CAS Number

78351-75-4

Product Name

MY-5445

IUPAC Name

N-(3-chlorophenyl)-4-phenylphthalazin-1-amine

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24)

InChI Key

CEHQLKSLMFIHBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

MY 5445; MY5445; MY-5445

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.